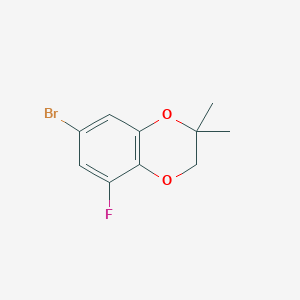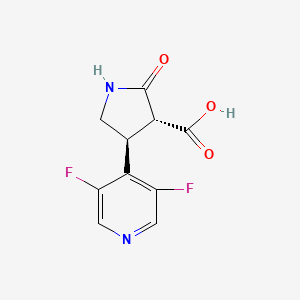![molecular formula C13H24N2O3 B13337431 Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13337431.png)
Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
- Formation of the pyrrolopyridine core through cyclization reactions.
- Introduction of the hydroxymethyl group via reduction or substitution reactions.
- Protection and deprotection steps to ensure the correct functional groups are in place.
- Final esterification to introduce the tert-butyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
- Scale-up of the reaction in batch or continuous flow reactors.
- Implementation of purification techniques such as crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Reduction of the pyrrolopyridine ring to form more saturated derivatives.
Substitution: Introduction of different functional groups at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield carboxylic acids or ketones.
- Reduction may produce alcohols or alkanes.
- Substitution may result in halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-viral properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Vergleich Mit ähnlichen Verbindungen
Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can be compared with other pyrrolopyridine derivatives:
Similar Compounds: Pyrrolopyridine, pyrrolopyrimidine, pyrrolopyrazine.
Uniqueness: The presence of the tert-butyl carboxylate and hydroxymethyl groups may confer unique chemical and biological properties, such as increased stability or enhanced biological activity.
Eigenschaften
Molekularformel |
C13H24N2O3 |
|---|---|
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-10(8-16)6-9-7-14-5-4-11(9)15/h9-11,14,16H,4-8H2,1-3H3/t9-,10-,11+/m1/s1 |
InChI-Schlüssel |
SWGIRVLCHJRSDD-MXWKQRLJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCNC[C@H]2C[C@@H]1CO |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2CCNCC2CC1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B13337353.png)
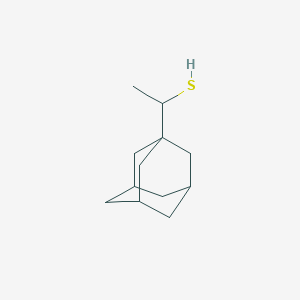


![3-Azabicyclo[3.1.1]heptan-1-ol](/img/structure/B13337362.png)
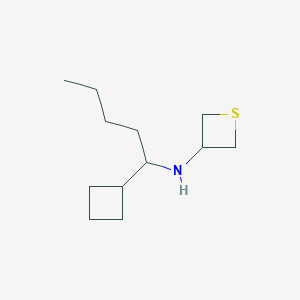

![1-[(5-Chlorothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13337385.png)
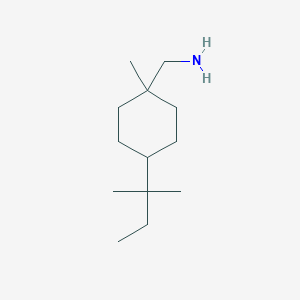
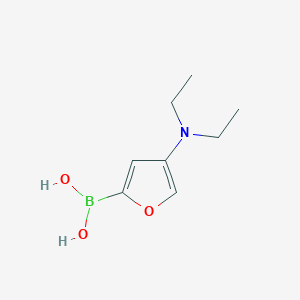

![N-(4-chloro-3-fluoro-phenyl)-N'-[(1R,2R)-2-(guanidinomethyl)-5-(methylaminomethyl)indan-1-yl]oxamide](/img/structure/B13337413.png)
